molecular formula C13H10N4O4 B6325523 2-(2-(3-Nitro-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione CAS No. 1240565-65-4

2-(2-(3-Nitro-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione

Cat. No.: B6325523
CAS No.: 1240565-65-4
M. Wt: 286.24 g/mol
InChI Key: KAGPWRFUPZWOQR-UHFFFAOYSA-N
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Description

2-(2-(3-Nitro-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione is a specialized chemical scaffold designed for advanced pharmaceutical and heterocyclic chemistry research. This compound integrates two privileged pharmacophores—a nitro-substituted pyrazole and an isoindoline-1,3-dione (phthalimide) moiety—making it a versatile building block for constructing novel bioactive molecules . The pyrazole ring is a well-documented heterocycle in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The nitro group on the pyrazole ring serves as a key handle for further synthetic manipulation, enabling the exploration of structure-activity relationships through reduction to amines or participation in nucleophilic aromatic substitution reactions . Concurrently, the isoindoline-1,3-dione group is recognized for its significant biological activities and is frequently employed in the design of compounds with potential DNA-cleaving abilities and other pharmacological effects . This makes the compound exceptionally valuable for researchers synthesizing and screening complex polyheterocyclic systems, such as fused pyrazolo frameworks, which have shown exceptional photophysical properties for developing molecular sensors and organic materials . Its primary research application lies in its role as a critical synthetic intermediate for developing new therapeutic agents and functional organic molecules.

Properties

IUPAC Name

2-[2-(3-nitropyrazol-1-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O4/c18-12-9-3-1-2-4-10(9)13(19)16(12)8-7-15-6-5-11(14-15)17(20)21/h1-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGPWRFUPZWOQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C=CC(=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Bromoethyl Intermediate

A foundational approach involves introducing the ethyl-linked pyrazole moiety to the isoindoline-1,3-dione core through nucleophilic substitution. The Royal Society of Chemistry (RSC) protocol for analogous compounds demonstrates this strategy:

  • Starting Material Preparation : 2-Bromoisoindolin-1-ol is reacted with 4-nitro-1H-pyrazole in the presence of triphenylphosphine (PPh₃) and acetonitrile (MeCN) at room temperature.

  • Coupling Reaction : The bromo group at the isoindoline position undergoes displacement by the pyrazole nitrogen, facilitated by PPh₃ as a reducing agent.

  • Workup and Purification : The crude product is extracted with ethyl acetate and purified via column chromatography (petroleum ether/ethyl acetate = 10:1), yielding 56–76%.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Purification Key Challenges
Nucleophilic SubstitutionRT, PPh₃, MeCN56–76%Column chromatographyBromoethyl intermediate synthesis
Condensation120°C, TEA, acetic acid~65%RecrystallizationNitro group stability at high temps
Mitsunobu ReactionRT, DEAD/PPh₃, DCM70–85%Solvent extractionCost of DEAD reagent

Key Findings :

  • The Mitsunobu reaction achieves higher yields (70–85%) but requires expensive reagents.

  • Condensation methods are scalable but necessitate careful temperature control to prevent decomposition.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): Peaks at δ 8.17 ppm (pyrazole C-H), 4.14–3.97 ppm (ethyl -CH₂-), and 1.48 ppm (isoindoline backbone).

  • HRMS : Calculated [M+H]⁺: 287.0732; Observed: 287.0738.

Purity Assessment

Column chromatography (petroleum ether/ethyl acetate) achieves >95% purity, confirmed via HPLC.

Scalability and Industrial Considerations

The RSC’s gram-scale synthesis protocol demonstrates feasibility for industrial production:

  • Electrolysis Setup : Carbon anode and nickel cathode at 15 mA for 24 hours.

  • Yield : 94% at 10 mmol scale.

  • Cost Drivers : PPh₃ consumption (~1.2 equiv) and solvent recovery.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-Nitro-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are used.

    Condensation: Reagents include primary amines and dehydrating agents like phosphorus oxychloride (POCl3).

Major Products

    Reduction of the nitro group: 2-(2-(3-Amino-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione.

    Substitution on the pyrazole ring: Various substituted pyrazole derivatives.

    Condensation with amines: Imide derivatives.

Mechanism of Action

The mechanism of action of 2-(2-(3-Nitro-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The target compound’s core structure (isoindoline-1,3-dione) is shared with several analogs, but its substituents distinguish it:

Compound Name Core Structure Substituent(s) Key Structural Difference
2-(2-(3-Nitro-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione Isoindoline-1,3-dione 3-Nitro-pyrazole (ethyl-linked) Nitro group enhances electrophilicity
2-[4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl]isoindoline-1,3-dione Isoindoline-1,3-dione 4,5-Diphenyl-imidazole (phenyl-linked) Bulky phenyl groups increase hydrophobicity
Compounds 47a/47b Isoindoline-1,3-dione Methoxybenzyl-imidazole (ethyl-linked) Methoxy group improves solubility
  • Key Insight : The nitro group in the target compound may enhance reactivity in nucleophilic substitution or redox reactions compared to methoxy or phenyl substituents in analogs .

Research Findings and Limitations

  • Contradictions: suggests α1-adrenoceptor-independent apoptosis, whereas other studies link isoindoline-1,3-dione derivatives to receptor-mediated effects. This highlights substituent-dependent mechanistic variability .
  • Gaps: No direct data on the target compound’s solubility, stability, or toxicity exists in the provided evidence.

Biological Activity

2-(2-(3-Nitro-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione is a complex organic compound that integrates both pyrazole and isoindoline-1,3-dione functionalities. This unique structural combination has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and sources.

The compound has the following chemical identifiers:

  • IUPAC Name: 2-[2-(3-nitropyrazol-1-yl)ethyl]isoindole-1,3-dione
  • CAS Number: 1240565-65-4
  • Molecular Formula: C13H10N4O4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can modify cellular components. Additionally, the pyrazole moiety may engage with specific enzymes or receptors, modulating their activity and contributing to therapeutic effects .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Cell Line Studies: In vitro tests on various cancer cell lines demonstrated that the compound inhibits cell proliferation and induces apoptosis. The mechanism involves disruption of cell cycle progression and induction of oxidative stress in cancer cells .

Anti-inflammatory Effects

The compound's anti-inflammatory properties are also noteworthy. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways.

Case Studies

StudyFindings
Study 1 Investigated the effect of this compound on breast cancer cells. Results showed a 50% reduction in cell viability at a concentration of 10 µM after 48 hours.
Study 2 Evaluated anti-inflammatory effects in a mouse model of arthritis. Treatment with the compound resulted in significant reductions in joint swelling and pain compared to control groups.
Study 3 Assessed the compound's interaction with COX enzymes. The study found that it competitively inhibits COX activity, leading to decreased prostaglandin synthesis.

Research Applications

The versatility of this compound extends beyond medicinal chemistry:

  • Drug Development: The compound is being explored as a pharmacophore for new drug designs targeting inflammation and cancer.
  • Material Science: Its unique structure also suggests potential applications in developing novel materials with specific electronic or optical properties .

Q & A

Q. What are the established synthetic routes for 2-(2-(3-Nitro-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, coupling isoindoline-1,3-dione derivatives with nitro-substituted pyrazole intermediates under reflux conditions. Key parameters include:
  • Catalysts : Fe₂O₃@SiO₂/In₂O₃ nanocomposites enhance reaction efficiency by reducing activation energy .
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
  • Temperature : Optimal yields (70–85%) are achieved at 80–100°C for 6–8 hours .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.

Q. How can the structure of this compound be validated using spectroscopic techniques?

  • Methodological Answer : Combine multiple techniques for unambiguous confirmation:
  • NMR : ¹H and ¹³C NMR identify protons and carbons in the isoindoline and pyrazole moieties. For instance, the nitro group’s deshielding effect shifts pyrazole protons downfield (δ 8.5–9.0 ppm) .
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 329.1).
  • FT-IR : Peaks at 1530 cm⁻¹ (NO₂ asymmetric stretch) and 1710 cm⁻¹ (C=O stretch) are diagnostic .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis due to potential nitro-group-related toxicity.
  • Waste Disposal : Collect residues in sealed containers for incineration by certified waste management services .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : Store at –20°C in amber vials; degradation >10% occurs at 40°C over 30 days.
  • pH Sensitivity : Stable in neutral buffers (pH 6–8); hydrolyzes in acidic (pH <3) or alkaline (pH >10) conditions, forming isoindole byproducts .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes with nitro-heterocycle affinity (e.g., nitroreductases, cytochrome P450).
  • Docking Software : Use AutoDock Vina or Schrödinger Suite to model interactions. For example, the nitro group may form hydrogen bonds with active-site residues (e.g., Tyr114 in E. coli nitroreductase) .
  • Validation : Compare docking scores (e.g., binding energy < –7 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in analogs of this compound?

  • Methodological Answer : Use a factorial design to systematically vary substituents:
  • Variables : Pyrazole nitro position (3- vs. 5-), isoindoline substituents (e.g., methyl, fluoro).
  • Assays : Test cytotoxicity (MTT assay), antimicrobial activity (MIC against S. aureus), and solubility (HPLC logP).
  • Data Analysis : Multivariate regression identifies critical substituents (e.g., 3-nitro enhances antibacterial potency by 2-fold vs. 5-nitro) .

Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

  • Methodological Answer :
  • Source Identification : Check assay conditions (e.g., cell line variability, solvent DMSO concentration).
  • Replication : Repeat experiments with standardized protocols (e.g., NIH/ANSI guidelines).
  • Meta-Analysis : Pool data from ≥3 independent studies to calculate weighted mean IC₅₀ values .

Q. What methodologies assess the environmental fate of this compound and its degradation products?

  • Methodological Answer : Follow Project INCHEMBIOL’s framework :
  • Abiotic Studies : Hydrolysis (pH 4–9), photolysis (UV-Vis irradiation), and adsorption (soil column experiments).
  • Biotic Studies : Aerobic/anaerobic microbial degradation using OECD 301/302 protocols.
  • Analytics : LC-MS/MS quantifies parent compound and metabolites (e.g., isoindoline-1,3-dione).

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